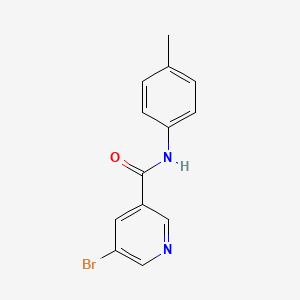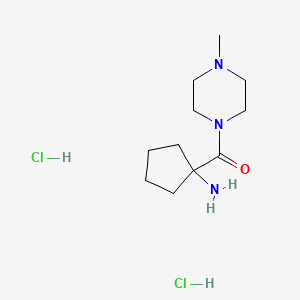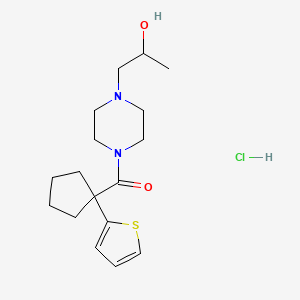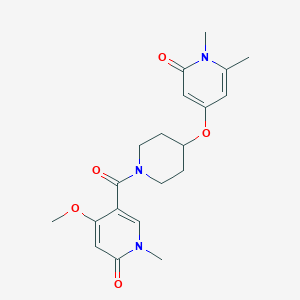![molecular formula C15H15N3O2S B2980940 N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-62-2](/img/structure/B2980940.png)
N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to a class of organic compounds known as thiazolopyrimidines . These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring . Thiazolopyrimidines and their derivatives have been studied for many years as potential lead compounds for the development of various therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolopyrimidine core, which is a fused ring system containing a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The carboxamide group (-CONH2) could participate in various reactions, such as hydrolysis or condensation. The thiazole and pyrimidine rings might also undergo reactions depending on the conditions .Applications De Recherche Scientifique
Structural Modifications and Conformational Features
- Structural Modifications Leading to Changes in Supramolecular Aggregation : This study highlights the synthesis and crystallographic evaluation of various thiazolopyrimidine compounds, exploring the impact of structural modifications on their conformational features and intermolecular interaction patterns. These insights are crucial for understanding the chemical behavior and potential applications of thiazolopyrimidines, including N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (H. Nagarajaiah & N. Begum, 2014).
Biological Activity Evaluations
- Antimicrobial Activities : Various studies have synthesized and evaluated thiazolopyrimidine derivatives for their antimicrobial properties, showing significant inhibition against bacterial and fungal strains compared to standard drugs. This suggests the potential use of these compounds in developing new antimicrobial agents (J. Akbari et al., 2008).
- Anti-inflammatory and Analgesic Agents : Novel derivatives have been synthesized and assessed for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Certain compounds demonstrated high inhibitory activity and potency, suggesting their application as anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).
- Antitumor Activities : Synthesized N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines were screened for in vitro antitumor activity, demonstrating dose-dependent cytotoxic activities against liver and breast cancer cells. This highlights the potential of thiazolopyrimidine derivatives in cancer treatment (Mohamed El-Naggar et al., 2018).
Mécanisme D'action
Target of Action
It’s known that similar thiazolopyrimidine molecules have been screened for their anticancer activities against various cell lines . These molecules often target cancer cells and disrupt their genetic pathways .
Mode of Action
Similar thiazolopyrimidine molecules have shown to exhibit potent cytotoxic activity . The interaction of these molecules with their targets often results in the disruption of the cancer cell’s genetic pathways, leading to cell death .
Biochemical Pathways
Similar thiazolopyrimidine molecules are known to disrupt the genetic pathways of cancer cells . This disruption can lead to cell death, thereby exhibiting the compound’s anticancer activity .
Pharmacokinetics
The bioavailability of similar thiazolopyrimidine molecules is often determined by their chemical properties and the method of administration .
Result of Action
Similar thiazolopyrimidine molecules have shown potent cytotoxic activity against various cancer cell lines . This suggests that the compound may have a similar effect, leading to cell death in targeted cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the action and stability of similar thiazolopyrimidine molecules .
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCVNCMHKUJCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2980857.png)
![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)



![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2980868.png)
![1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2980869.png)
![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)


![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)
